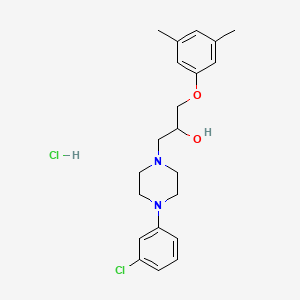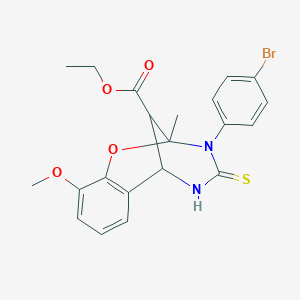![molecular formula C12H11ClFN3O2 B2803351 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide CAS No. 1645531-19-6](/img/structure/B2803351.png)
2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2 . It contains the functional groups of acetamide (an amide) and a phenyl group, which is a functional group made up of a six-membered carbon ring . The compound also has chloro and fluoro substituents, which are halogens .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acetamide group, the phenyl ring, and the halogen substituents. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The compound, due to the presence of the acetamide group, might undergo reactions typical of amides, such as hydrolysis. The phenyl ring might undergo electrophilic aromatic substitution, and the halogens might be displaced in a nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The presence of the halogens might make the compound more dense than other organic compounds .Applications De Recherche Scientifique
Comparative Metabolism in Herbicides
The metabolic pathways and carcinogenicity potential of chloroacetamide herbicides, including compounds with structural similarities to 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide, have been extensively studied. Research comparing the metabolism of various chloroacetamide herbicides in human and rat liver microsomes highlighted the complex metabolic activations that lead to DNA-reactive products, potentially involving compounds structurally related to the one of interest (Coleman, Linderman, Hodgson, & Rose, 2000). This study provides insight into the biochemical interactions and toxicological risks associated with chloroacetamide herbicides, contributing to understanding the safety and environmental impact of these and similar compounds.
X-Ray Powder Diffraction for Pesticide Derivatives
New derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which share a functional group with 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide, have been characterized through X-ray powder diffraction to explore their potential as pesticides. The detailed analysis includes peak positions, intensities, and unit cell parameters, highlighting the structural characteristics essential for the activity of these compounds (Olszewska, Pikus, & Tarasiuk, 2008). Such research underpins the development of new pesticides with enhanced efficacy and reduced environmental impact.
Thrombin Inhibition Potential
Research into 2-(2-Chloro-6-fluorophenyl)acetamides, closely related to the compound , demonstrates their potent inhibition of thrombin, a critical enzyme in blood coagulation. These findings are significant for developing new anticoagulant drugs, offering insights into the molecular interactions that govern thrombin inhibition and the potential therapeutic applications of these compounds (Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, & Lu, 2007). This research could pave the way for novel treatments for thrombosis and other related conditions.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O2/c1-7(18)16-6-11(19)17-10(5-15)12-8(13)3-2-4-9(12)14/h2-4,10H,6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCSMDXTJVWCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(C#N)C1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803268.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803269.png)

![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2803274.png)


![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)
![N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803281.png)



![Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate](/img/structure/B2803287.png)
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803291.png)